molecular formula C11H16O2 B13072163 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal

3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal

Cat. No.: B13072163
M. Wt: 180.24 g/mol
InChI Key: ABRPVIUNQORTTN-UHFFFAOYSA-N
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Description

Contextualization of Bicyclo[2.2.2]octane Derivatives in Bridged Ring Systems Research

The bicyclo[2.2.2]octane skeleton is a well-studied bridged ring system characterized by its rigid, three-dimensional structure. This rigidity imparts specific spatial arrangements to substituents, making it a valuable scaffold in various areas of chemistry. These derivatives are integral to the synthesis of natural products, such as terpenes and alkaloids, and serve as crucial building blocks for therapeutic agents. nih.gov The defined stereochemistry of the bicyclo[2.2.2]octane core allows for its use in asymmetric catalysis and as a mimic of other molecular structures in drug design. mdpi.com

The synthesis of bicyclo[2.2.2]octane derivatives can be achieved through several established methods, including the Diels-Alder reaction, double Michael additions, and various intramolecular condensation and rearrangement reactions. mdpi.com These synthetic routes provide access to a wide range of functionalized bicyclo[2.2.2]octanes, enabling the systematic study of their chemical and physical properties.

Table 1: General Properties of the Bicyclo[2.2.2]octane Scaffold

PropertyDescriptionReference
Molecular FormulaC₈H₁₄ nih.gov
Molar Mass110.20 g/mol nih.gov
StructureA bridged bicyclic alkane consisting of three fused cyclohexane (B81311) rings in a boat conformation. researchgate.net
Key FeatureHigh degree of symmetry and conformational rigidity. chemeo.com

Chemical Significance of β-Keto Aldehyde Architectures in Synthesis

β-Keto aldehydes are bifunctional compounds containing both a ketone and an aldehyde group separated by a methylene (B1212753) group. This arrangement results in a highly reactive molecule with diverse synthetic utility. The presence of two carbonyl groups and an acidic α-hydrogen makes them versatile precursors in a variety of chemical transformations.

The reactivity of β-keto aldehydes is characterized by their ability to undergo reactions at several sites. The aldehyde group is generally more electrophilic than the ketone and can be selectively targeted. The enolizable proton between the two carbonyl groups is readily abstracted, forming an enolate that can participate in a wide range of nucleophilic reactions. This dual reactivity allows for their use in the synthesis of complex heterocyclic and carbocyclic systems.

Table 2: Key Reactions of β-Keto Aldehydes

Reaction TypeDescription
Aldol (B89426) CondensationThe enolate can react with another carbonyl compound to form β-hydroxy carbonyl compounds.
Michael AdditionThe enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems.
Knoevenagel CondensationReaction with activated methylene compounds.
Heterocycle SynthesisCondensation with dinucleophiles (e.g., hydrazine, urea) to form pyrazoles, pyrimidines, etc.

Rationale for Dedicated Investigation of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal

The dedicated investigation of this compound is warranted by the unique combination of its bicyclic and β-dicarbonyl functionalities. The rigid bicyclo[2.2.2]octane moiety is expected to impose significant steric and stereoelectronic effects on the adjacent β-keto aldehyde group, potentially leading to novel reactivity and selectivity in chemical transformations.

The study of this compound could provide valuable insights into how a constrained bicyclic framework influences the tautomeric equilibrium and reaction pathways of the flexible β-keto aldehyde side chain. Furthermore, this molecule serves as a potential building block for the synthesis of more complex, conformationally restricted molecules with potential applications in medicinal chemistry and materials science. The well-defined spatial orientation of functional groups could be exploited in the design of specific enzyme inhibitors or molecular probes.

Scope and Objectives of the Research Outline

The primary objective of this article is to present a comprehensive overview of the chemical compound this compound, based on the established chemistry of its constituent parts. Due to the limited direct research on this specific molecule, this outline will focus on:

Contextualizing the importance of the bicyclo[2.2.2]octane system and β-keto aldehyde functionality in modern organic chemistry.

Theoretically exploring the potential synthesis and reactivity of this compound based on known reactions of related compounds.

Highlighting the potential for this molecule as a synthetic intermediate and a subject for future chemical research.

This article will adhere strictly to the outlined sections, providing a focused and scientifically grounded discussion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(2-bicyclo[2.2.2]octanyl)-3-oxopropanal

InChI

InChI=1S/C11H16O2/c12-6-5-11(13)10-7-8-1-3-9(10)4-2-8/h6,8-10H,1-5,7H2

InChI Key

ABRPVIUNQORTTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2C(=O)CC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bicyclo 2.2.2 Octan 2 Yl 3 Oxopropanal

Strategic Retrosynthetic Deconstruction and Key Intermediates

A logical retrosynthetic analysis of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal suggests a disconnection of the 3-oxopropanal side chain from the bicyclo[2.2.2]octane core. This leads to two primary building blocks: a functionalized bicyclo[2.2.2]octane derivative and a suitable C2 or C3 synthon for the dicarbonyl unit.

One plausible disconnection is at the C-C bond between the bicyclic system and the carbonyl group, pointing to a precursor such as a bicyclo[2.2.2]octan-2-yl ketone. This ketone can then be envisioned to undergo a formylation reaction to introduce the aldehyde functionality. Further deconstruction of the bicyclo[2.2.2]octan-2-yl ketone often reveals a Diels-Alder cycloaddition as a powerful and convergent strategy for the assembly of the bicyclic core. nih.govnih.gov This approach typically involves the reaction of a substituted 1,3-cyclohexadiene (B119728) with a suitable dienophile. nih.gov The key intermediates in this synthetic pathway would therefore include a bicyclo[2.2.2]octan-2-yl ketone and a substituted 1,3-cyclohexadiene.

Novel Approaches to the Bicyclo[2.2.2]octane Core Functionalization

The bicyclo[2.2.2]octane skeleton is a rigid and sterically demanding motif found in numerous natural products and pharmacologically active compounds. google.com Its construction requires robust and stereocontrolled synthetic methods.

Stereoselective Formation of the Bicyclo[2.2.2]octan-2-yl Moiety

The stereochemical outcome of reactions involving the bicyclo[2.2.2]octane core is of paramount importance. Diastereoselective methods for the preparation of substituted bicyclo[2.2.2]octan-2-ones have been developed. google.comgoogle.com For instance, the reduction of bicyclo[2.2.2]octan-2-ones can lead to the formation of diastereomeric alcohols, which can be separated and further functionalized. nih.gov Asymmetric synthesis of the bicyclo[2.2.2]octane core itself can be achieved through the use of chiral auxiliaries or catalysts in key bond-forming reactions, such as the Diels-Alder reaction. escholarship.org

Exploration of Pericyclic and Cycloaddition Reactions for Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition, stands out as one of the most efficient methods for constructing the bicyclo[2.2.2]octane framework. nih.govnih.govnih.gov This pericyclic reaction allows for the convergent assembly of the bicyclic system, often with high stereocontrol. The reaction can be performed both intermolecularly and intramolecularly. nih.govresearchgate.net

For example, the reaction of a 5-substituted 1,3-cyclohexadiene with an acrylate (B77674) or acrolein derivative can directly furnish a functionalized bicyclo[2.2.2]octane. nih.gov The regioselectivity of such cycloadditions can be influenced by reaction conditions, such as temperature, as demonstrated in the synthesis of the andibenin B core. nih.gov Lewis acid catalysis is often employed to accelerate the reaction and enhance its selectivity. nih.gov

Alternative cycloaddition strategies include the photoinduced intermolecular [4+2] cycloaddition of o-divinylbenzenes with olefins to construct benzobicyclo[2.2.2]octane skeletons. acs.orgresearchgate.netnih.gov Furthermore, tandem reactions, such as an intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation (a bridged Robinson annulation), provide another powerful route to bicyclo[2.2.2]oct-5-en-2-ones. researchgate.net

Table 1: Effect of Temperature on the Regioselectivity of an Intramolecular [4+2] Cycloaddition nih.gov

EntryTemperature (°C)% YieldRatio (Undesired : Desired)
180871 : 1.8
2100851 : 2.5
3120871 : 8.6

Targeted Introduction of the 3-oxopropanal Fragment

The 3-oxopropanal moiety is a β-dicarbonyl system, a versatile functional group in organic synthesis. pressbooks.pub Its introduction onto the bicyclo[2.2.2]octane core requires careful consideration of the reactivity of the starting materials and intermediates.

Optimized Enolate Chemistry and Carbonyl Condensation Reactions

Carbonyl condensation reactions are fundamental for the formation of C-C bonds and the synthesis of β-dicarbonyl compounds. fiveable.me The Claisen condensation, which involves the reaction of an ester enolate with another ester, is a classic method for preparing β-keto esters. fiveable.metowson.edu A crossed Claisen condensation between two different esters can be challenging due to the formation of multiple products. jove.com However, this can be controlled by using one ester that lacks α-hydrogens. jove.com

Enolates are key intermediates in these reactions, formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.comlibretexts.org The choice of base and reaction conditions is crucial for the efficient and regioselective generation of the desired enolate. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete conversion of a ketone to its enolate. libretexts.orgyoutube.com

For the synthesis of this compound, a bicyclo[2.2.2]octan-2-yl ketone could be converted to its enolate, which would then react with a suitable formylating agent.

Modern Formylation Strategies for Ketones

The introduction of a formyl group (CHO) at the α-position of a ketone is a key transformation for accessing 1,3-dicarbonyl compounds. Classical methods often rely on thermodynamic control. organic-chemistry.org However, modern strategies allow for the kinetically controlled formylation of pre-formed ketone enolates.

A notable development is the use of highly reactive formate (B1220265) esters, such as 2,2,2-trifluoroethyl formate (TFEF). organic-chemistry.org This reagent reacts rapidly at low temperatures (e.g., -78 °C) with kinetically generated ketone enolates to produce α-formyl ketones in good yields. organic-chemistry.org This method offers the advantage of reversing the regioselectivity observed in classical Claisen-type reactions, allowing for the formylation of the more substituted α-carbon of an unsymmetrical ketone. organic-chemistry.org Other formylating agents include carbon monoxide and various "masked" forms of formaldehyde. researchgate.netwikipedia.orgresearchgate.net A recent base-free method involves a direct deoxygenative formylation of ketones using a titanium reagent. nih.gov

Table 2: Examples of Modern Ketone Formylation

Ketone SubstrateFormylating AgentBase/ConditionsProductYield (%)Reference
2-Methylcyclohexanone2,2,2-Trifluoroethyl formateLDA, THF, -78 °C2-Formyl-2-methylcyclohexanone85 organic-chemistry.org
AcetophenoneCarbon MonoxidePotassium tert-butoxide, DMEBenzoylacetaldehyde- researchgate.net
Various KetonesN,N-Dimethylformamide(iPrO)2Ti(bpy)Cl2Corresponding α-formyl ketone- nih.gov

Utilization of Advanced Reagents for 1,3-Dicarbonyl Synthesis

The construction of the 1,3-dicarbonyl system in this compound typically involves the acylation of a ketone or its enolate equivalent. Advanced reagents and methodologies have been developed to improve the efficiency and substrate scope of these transformations.

One of the most fundamental and widely used methods for the formation of 1,3-dicarbonyl compounds is the Claisen condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of the target compound, this would entail the reaction of bicyclo[2.2.2]octan-2-one with a suitable formate ester, such as ethyl formate. To overcome challenges associated with hindered ketones or less reactive esters, the use of dimethyl sulfoxide (B87167) (DMSO) as the sole solvent in conjunction with an alkoxide base can lead to significantly higher yields and purities of the desired β-ketoester. google.comgoogle.com The reaction temperature can be controlled, typically ranging from ambient temperature to around 90°C, to optimize the reaction rate and minimize side reactions. google.comgoogle.com

Mander's reagent , or methyl cyanoformate, is another effective reagent for the C-acylation of ketone enolates. While it is routinely used for introducing an alkoxycarbonyl group, under certain conditions with 1,3-dicarbonyl compounds, it has been observed to lead to deoxycyanation, yielding oxoalkenenitriles. researchgate.net However, its primary application in this context would be the controlled introduction of a formyl group equivalent.

For direct formylation, various formylating agents can be employed. These include ethyl formate, methyl formate, and other activated formic acid derivatives. The choice of reagent and reaction conditions is crucial to achieve high regioselectivity and yield, especially with a sterically hindered substrate like bicyclo[2.2.2]octan-2-one.

A summary of potential reagents for the synthesis of the 1,3-dicarbonyl moiety is presented in the table below.

Reagent ClassSpecific ExampleBase/Solvent SystemKey Advantages
Formate EstersEthyl FormateSodium Ethoxide / EthanolReadily available, classical method
Formate EstersEthyl FormateAlkoxide Base / DMSOImproved yields for hindered ketones google.comgoogle.com
CyanoformatesMethyl CyanoformateStrong Base (e.g., LDA) / THFHighly reactive, good for challenging substrates

Catalytic and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. These approaches aim to reduce waste, improve energy efficiency, and enhance selectivity.

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds under mild conditions. While direct transition metal-catalyzed formylation of a bicyclic ketone is not a standard method, related transformations for synthesizing 1,3-dicarbonyl compounds have been reported. For instance, transition metal complexes can catalyze the Michael addition of 1,3-dicarbonyl compounds to activated alkenes, a reaction that could be used in alternative synthetic routes. documentsdelivered.com Ruthenium and cobalt complexes have been shown to catalyze the addition of 1,3-dicarbonyls to terminal alkynes. nih.gov

Palladium-catalyzed carbonylative reactions are also a cornerstone of modern synthesis, allowing for the introduction of carbonyl groups. acs.org While typically applied in different contexts, the principles could inspire novel routes to the target molecule. For example, a palladium-catalyzed carbonylation of a suitable bicyclic precursor could be envisioned.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. Given that this compound is a chiral molecule, organocatalytic methods are highly relevant for its stereoselective synthesis.

Amino acids and their derivatives have been successfully employed as catalysts in intramolecular aldol cyclizations to form bicyclic keto-aldehydes, demonstrating the potential for controlling stereochemistry in complex systems. cnr.it Proline and its derivatives are well-known organocatalysts for a variety of transformations, including aldol and Michael reactions, which are fundamental for the construction of 1,3-dicarbonyl systems and their subsequent elaboration. nih.gov

The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, can enable highly enantioselective conjugate additions to form arylated products with quaternary stereocenters. acs.org This highlights the potential of organocatalysis to control complex stereochemical outcomes. Organocatalytic approaches have also been developed for the amidation and esterification of aldehydes, showcasing the versatility of this catalytic manifold. nih.gov

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions are attractive alternatives to conventional methods. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govsapub.orgoatext.com The synthesis of β-keto esters has been successfully achieved under solvent-free, microwave-assisted conditions. researchgate.net

Solvent-free alkylation of 1,3-dicarbonyl compounds has also been demonstrated using environmentally benign catalysts, which can reduce the generation of volatile organic waste. researchgate.net The reduction of aldehydes and ketones using silica-supported sodium borohydride (B1222165) under microwave irradiation is another example of a green chemical transformation that could be relevant in a multi-step synthesis. sapub.org These techniques not only reduce the environmental impact but can also simplify product isolation and purification.

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Atom Economy

When designing a synthetic route to this compound, a comparative analysis of the available methodologies is crucial to select the most efficient and sustainable approach. This analysis should consider factors such as reaction yield, efficiency (reaction time, ease of work-up), and atom economy.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comjk-sci.comprimescholars.comacs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate less waste. nih.gov

Below is a comparative table summarizing the potential synthetic approaches discussed.

Synthetic ApproachKey FeaturesPotential YieldAtom EconomyGreen Chemistry Aspects
Classical Claisen Condensation Well-established, readily available reagents.Moderate to GoodModerate (by-product is an alcohol)Use of stoichiometric strong base.
Claisen Condensation in DMSO Improved yields for hindered substrates. google.comgoogle.comGood to ExcellentModerateUse of a polar aprotic solvent.
Transition Metal-Mediated Mild reaction conditions, high functional group tolerance. documentsdelivered.comVariablePotentially HighCatalytic amounts of metal, but may require specific ligands.
Organocatalytic Synthesis High enantioselectivity, metal-free. cnr.itnih.govGood to ExcellentHighUse of non-toxic, recyclable catalysts.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. oatext.comresearchgate.netGood to ExcellentSame as conventionalReduced energy consumption and reaction time.
Solvent-Free Synthesis Reduced waste, simplified work-up. researchgate.netGood to ExcellentHighEliminates the need for volatile organic solvents.

Fundamental Reactivity and Mechanistic Investigations of 3 Bicyclo 2.2.2 Octan 2 Yl 3 Oxopropanal

Tautomeric Equilibrium and Structural Dynamics

The primary tautomeric relationship in this molecule is the keto-enol equilibrium. The diketo form can tautomerize to two distinct enol forms, (Z)-3-{bicyclo[2.2.2]octan-2-yl}-3-hydroxyprop-2-enal and 3-{bicyclo[2.2.2]octan-2-yl}-1-hydroxyprop-1-en-3-one. The former, involving the proton alpha to the aldehyde, is generally favored in β-ketoaldehydes due to the formation of a highly stable, conjugated, six-membered ring-like structure stabilized by a strong intramolecular hydrogen bond.

Enolization can also lead to a second enol form, an enol-enol or dienediol, although this is typically a minor species in the equilibrium mixture unless driven by specific structural or environmental factors. The relative populations of these tautomers are dictated by factors such as solvent polarity, temperature, and intramolecular steric and electronic effects. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often predominant.

Table 1: Plausible Tautomeric Forms of 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal and Estimated Stabilities Note: The data in this table is theoretical and estimated based on general principles of keto-enol tautomerism for sterically hindered β-dicarbonyl compounds.

Tautomer Name Structure Key Features Estimated Relative Stability
Diketo This compound Two distinct carbonyl groups (aldehyde and ketone). Moderate
(Z)-Keto-Enol (Z)-3-{Bicyclo[2.2.2]octan-2-yl}-3-hydroxyprop-2-enal Conjugated π-system, strong intramolecular H-bond. High (Most Stable)

The rigid and sterically demanding bicyclo[2.2.2]octane group exerts a profound influence on the tautomeric equilibrium. Its bulkiness can create significant steric hindrance, potentially destabilizing the planar arrangement required for optimal conjugation in the enol form.

Specifically, steric repulsion between the bicyclic framework and the hydroxyl group of the enol could weaken the intramolecular hydrogen bond, slightly reducing the stability of the enol tautomer compared to less hindered β-ketoaldehydes. This steric clash may lead to a higher proportion of the diketo tautomer at equilibrium than would be observed for a similar compound with a smaller alkyl substituent. The stereochemistry of the attachment point on the bicyclo[2.2.2]octane ring (i.e., exo vs. endo, if applicable) would further modulate these steric interactions, though detailed computational or experimental studies are required for a precise quantification of these effects.

Chemoselective Transformations of the Dicarbonyl System

The presence of two distinct carbonyl groups—an aldehyde and a ketone—makes chemoselectivity a central issue in the reactions of this compound.

Aldehydes are inherently more electrophilic and less sterically hindered than ketones. Consequently, nucleophilic attack is expected to occur preferentially at the aldehyde carbonyl. Reagents such as hydride donors (e.g., sodium borohydride), organometallics (e.g., Grignard reagents), and ylides (in Wittig reactions) will selectively react with the aldehyde function, leaving the ketone intact, especially under carefully controlled conditions (e.g., low temperatures).

The bicyclo[2.2.2]octane group provides significant steric shielding to the adjacent ketone carbonyl. This further enhances the intrinsic preference for nucleophilic attack at the aldehyde. For a nucleophile to approach the ketone, it must bypass this bulky framework, making the activation energy for this process considerably higher than that for addition to the more accessible aldehyde. Highly selective reduction of the aldehyde or its conversion to an alkene can thus be readily achieved. organic-chemistry.org

Electrophilic attack occurs on the nucleophilic enolate form of the dicarbonyl compound. Deprotonation can occur at two positions: the α-carbon (between the two carbonyls) and the γ-carbon (alpha to the ketone, on the bicyclic ring).

The α-protons are significantly more acidic due to the electron-withdrawing effect of both adjacent carbonyl groups, and their removal leads to a highly stabilized, conjugated enolate. Therefore, under thermodynamic control or with mild bases, functionalization with electrophiles (e.g., alkyl halides, acyl chlorides) will predominantly occur at the α-position.

Deprotonation at the γ-position on the bicyclic ring is also possible, though it requires stronger bases (e.g., LDA) and typically kinetic control, as this enolate is less stable. The steric bulk of the bicyclo[2.2.2]octane framework would then play a crucial role in directing the approach of the electrophile, likely favoring addition from the less hindered face of the enolate.

Table 2: Predicted Chemoselectivity of Reactions at Carbonyl Groups

Reaction Type Reagent Example Predicted Major Product Rationale
Nucleophilic Addition NaBH₄, CH₃MgBr Addition at the aldehyde carbonyl Aldehyde is more electrophilic and less sterically hindered.
Electrophilic Alkylation CH₃I, NaH Alkylation at the α-carbon α-proton is more acidic, leading to the more stable enolate.

Cycloaddition and Annulation Reactions Employing the Compound

The conjugated enol form of this compound presents opportunities for its use in cycloaddition and annulation reactions, allowing for the construction of complex cyclic and polycyclic systems.

The enol tautomer possesses a C=C-C=O system, which can potentially act as a heterodiene in Diels-Alder reactions. With electron-deficient dienophiles, it could undergo a [4+2] cycloaddition to form dihydropyran derivatives. The stereochemical outcome of such a reaction would be heavily influenced by the bicyclo[2.2.2]octane substituent, which would direct the dienophile to the opposite face of the molecule.

Furthermore, the dicarbonyl moiety is a classic precursor for annulation reactions, such as the Robinson annulation. wikipedia.org In a Robinson annulation sequence, the enolate of this compound (formed by deprotonation at the α-carbon) could undergo a Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). This would be followed by an intramolecular aldol (B89426) condensation and dehydration to yield a new, fused six-membered ring, creating a complex polycyclic ketone with the bicyclo[2.2.2]octane unit appended. Such strategies offer a powerful route to intricate molecular architectures. nih.govacs.orgnih.gov

Table 3: Potential Cycloaddition and Annulation Reactions

Reaction Name Role of the Compound Potential Partner Product Type
Hetero-Diels-Alder Heterodiene (as enol) Maleic anhydride Fused Dihydropyran
Robinson Annulation Michael Donor (as enolate) Methyl vinyl ketone Fused Cyclohexenone

Intramolecular Cyclization Pathways

The presence of both a ketone and an aldehyde group in a 1,3-relationship allows for intramolecular aldol-type cyclization reactions. Under basic or acidic conditions, the enolate or enol can form at the α-carbon and subsequently attack the pendant carbonyl group. The rigid bicyclo[2.2.2]octane substituent is expected to play a crucial role in directing the stereochemical course of this cyclization.

Studies on similar diketoaldehydes have demonstrated that such intramolecular cyclizations can be highly enantioselective when mediated by chiral catalysts, such as amino acids. For instance, the cyclization of a related diketoaldehyde to a bicyclic ketocarbaldehyde has been achieved with high enantiomeric excess using D-tyrosine as a catalyst. cnr.it This process proceeds through the formation of hydroxy ketoaldehyde intermediates. cnr.it The reaction's progress can be monitored by NMR spectroscopy to observe the formation and consumption of these intermediates. cnr.it

Table 1: Amino Acid-Mediated Intramolecular Cyclization of a Diketoaldehyde

Catalyst Solvent Temperature (°C) Yield (%) Enantiomeric Excess (%)
D-Tyrosine DMSO 10 80 86

Data from a study on a related diketoaldehyde system, demonstrating the potential for enantioselective cyclization. cnr.it

Intermolecular Heterocyclic Ring Formation

The β-ketoaldehyde functionality is a versatile precursor for the synthesis of various heterocyclic rings through reactions with dinucleophiles. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can afford isoxazoles. The bicyclo[2.2.2]octane moiety would be incorporated as a substituent on the resulting heterocyclic ring. The specific reaction conditions would determine the regioselectivity of the condensation, as the aldehyde carbonyl is generally more reactive than the ketone carbonyl.

Regioselective and Stereoselective Reactions

The rigid and sterically demanding bicyclo[2.2.2]octane framework is a key determinant of selectivity in reactions involving this compound.

Diastereoselective and Enantioselective Methodologies

The reduction of the carbonyl groups in bicyclic systems is often highly stereoselective. For instance, the bioreduction of bicyclo[2.2.2]octane-2,6-dione using Saccharomyces cerevisiae yields the corresponding ketoalcohol with high stereoselectivity. nih.gov This suggests that the reduction of the ketone or aldehyde group in this compound could be achieved with high diastereoselectivity, with the bicyclic ring directing the approach of the reducing agent.

Furthermore, enantioselective synthesis of bicyclo[2.2.2]octane derivatives has been achieved through various catalytic methods. Organocatalytic approaches have been successful in the enantioselective synthesis of bicyclo[2.2.2]octenones. nih.govrsc.org These methodologies could potentially be adapted for the enantioselective synthesis or transformation of this compound.

Table 2: Stereoselective Reduction of a Bicyclic Diketone

Substrate Reducing Agent Product Stereoselectivity
Bicyclo[2.2.2]octane-2,6-dione Saccharomyces cerevisiae (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one High

Illustrative example of stereoselective reduction in a related bicyclic system. nih.gov

Substrate-Controlled Reactivity

The inherent steric and electronic properties of the bicyclo[2.2.2]octane ring system exert significant control over reaction outcomes. The rigid conformation of the ring can shield one face of the molecule, leading to preferential attack of reagents from the less hindered face. This substrate control is a common feature in the chemistry of bicyclic compounds and would be expected to strongly influence the reactivity of this compound in addition and cyclization reactions.

Rearrangement Processes and Fragmentation Reactions

Bicyclo[2.2.2]octane systems are known to undergo a variety of rearrangement and fragmentation reactions, often driven by the release of ring strain or the formation of stable products.

One notable fragmentation is the Baeyer-Villiger fragmentation of 1-methoxybicyclo[2.2.2]oct-5-enones, which leads to 4,4-disubstituted cyclohexenones. rsc.org While the subject molecule lacks the specific substitution for this exact fragmentation, it highlights the propensity of the bicyclo[2.2.2]octane skeleton to undergo ring-opening reactions under oxidative conditions.

Radical-mediated rearrangements are also a feature of this ring system. For example, bicyclo[2.2.2]oct-5-en-2-yl radicals can rearrange to the bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org Acyl radical reactions of bicyclo[2.2.2]octenones can also lead to rearranged isotwistane products. nih.gov The Alder-Rickert reaction, an ethylene (B1197577) extrusion from bicyclo[2.2.2]octadiene and bicyclo[2.2.2]octene derivatives, is another characteristic fragmentation pathway. nih.gov

Reductive and Oxidative Manipulations of the Compound

The two carbonyl groups of this compound can be selectively or exhaustively reduced. The aldehyde is generally more susceptible to reduction than the ketone. Mild reducing agents like sodium borohydride (B1222165) would likely reduce the aldehyde to a primary alcohol, leaving the ketone intact, especially at low temperatures. Stronger reducing agents such as lithium aluminum hydride would reduce both carbonyls to the corresponding diol. The stereochemical outcome of these reductions would be influenced by the steric hindrance of the bicyclic system.

Oxidative manipulations can also be envisioned. The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide. Stronger oxidizing agents could potentially lead to oxidative cleavage of the C-C bond between the carbonyls, a known reaction for β-dicarbonyl compounds. Oxidative scission of bicyclo[2.2.2]octenones has been reported, leading to highly functionalized cyclohexene (B86901) frameworks. acs.orgnih.gov

Table 3: Potential Reductive and Oxidative Transformations

Transformation Reagent Potential Product
Selective Aldehyde Reduction Sodium Borohydride 3-(Bicyclo[2.2.2]octan-2-yl)-3-oxopropan-1-ol
Full Reduction Lithium Aluminum Hydride 1-(Bicyclo[2.2.2]octan-2-yl)propane-1,3-diol
Selective Aldehyde Oxidation Silver(I) Oxide 3-(Bicyclo[2.2.2]octan-2-yl)-3-oxopropanoic acid

Hypothesized transformations based on general reactivity of β-ketoaldehydes.

Comprehensive Spectroscopic and Structural Elucidation of 3 Bicyclo 2.2.2 Octan 2 Yl 3 Oxopropanal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal, a complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra would provide a definitive map of its structure in solution.

Elucidation of Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts and Coupling Networks

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the rigid bicyclic system, which restricts conformational flexibility and results in distinct chemical shifts for diastereotopic protons. The bicyclo[2.2.2]octane cage would exhibit a series of overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm). The bridgehead protons are expected to appear as distinct multiplets. The proton at the 2-position, adjacent to the carbonyl group, would be deshielded and likely resonate at a higher chemical shift. The propanal moiety would show characteristic signals for the aldehyde proton (-CHO), expected to be a singlet or a finely coupled multiplet in the downfield region (around 9.5-10.0 ppm), and the methylene (B1212753) protons (-CH₂-) adjacent to two carbonyl groups, which would be significantly deshielded and appear as a singlet or an AB quartet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the number of unique carbon environments. The two carbonyl carbons (ketone and aldehyde) would be the most downfield signals, typically in the range of 190-210 ppm. The carbons of the bicyclo[2.2.2]octane skeleton would appear in the aliphatic region (20-50 ppm). The methylene carbon of the propanal chain would also be in a distinct region due to its proximity to the two carbonyl groups.

Hypothetical ¹H and ¹³C NMR Data Table:

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Aldehyde (CHO)9.7 (s)202.0
Ketone (C=O)-205.0
Propanal CH₂3.5 (s)50.0
Bicyclo[2.2.2]octan-2-yl CH2.8 (m)55.0
Bicyclo[2.2.2]octan-2-yl Bridgehead CH2.3 (m)35.0
Bicyclo[2.2.2]octan-2-yl CH₂1.5-1.9 (m)25.0-30.0

Note: 's' denotes singlet, 'm' denotes multiplet. These are predicted values and would require experimental verification.

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of bicyclic compounds. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu For instance, it would help trace the connectivity within the bicyclo[2.2.2]octane ring system by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu It would be instrumental in connecting the propanal side chain to the bicyclic core. For example, a correlation between the proton at position 2 of the bicyclic ring and the ketonic carbonyl carbon would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In a rigid system like bicyclo[2.2.2]octane, NOESY can help to determine the stereochemistry by showing through-space interactions between protons on the same face of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Characteristic Absorption Bands of Carbonyl and Aliphatic Moieties

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹, while the aldehyde carbonyl stretch would likely appear at a slightly higher frequency, around 1730 cm⁻¹. The C-H stretching vibrations of the aldehyde group would be observed as a pair of weak bands around 2820 and 2720 cm⁻¹. The aliphatic C-H stretching vibrations of the bicyclo[2.2.2]octane ring would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Carbonyl stretches are also observable in Raman spectra, and the symmetric C-H stretching of the aliphatic portions would give rise to strong signals.

Hypothetical Vibrational Spectroscopy Data Table:

Functional GroupIR Absorption (cm⁻¹, predicted)Raman Shift (cm⁻¹, predicted)
Aldehyde C=O Stretch1730 (strong)1730 (moderate)
Ketone C=O Stretch1715 (strong)1715 (moderate)
Aldehyde C-H Stretch2820, 2720 (weak)Not typically observed
Aliphatic C-H Stretch2950-2850 (strong)2950-2850 (strong)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound. For C₁₁H₁₄O₂, the calculated exact mass would be a key piece of data for confirmation.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve cleavage of the bond between the bicyclic ring and the side chain (α-cleavage), as well as fragmentation of the propanal unit. The McLafferty rearrangement is a possible fragmentation pathway for the ketonic portion if a gamma-hydrogen is accessible.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and the conformation of the molecule, confirming the connectivity and stereochemistry established by NMR and other spectroscopic methods. The bicyclo[2.2.2]octane system has been the subject of crystallographic studies in other molecules, providing a basis for comparison. researchgate.netnih.gov

Bond Lengths, Bond Angles, and Torsional Angles Analysis

No published crystallographic or computational studies are available for this compound. As such, specific bond lengths, bond angles, and torsional angles cannot be reported. For the parent bicyclo[2.2.2]octane, extensive studies have characterized its D3h symmetry and defined its structural parameters. nist.gov However, the introduction of the 3-oxopropanal substituent would significantly alter this symmetry and the local geometry around the substitution site. To obtain this data, computational modeling using methods such as Density Functional Theory (DFT) would be required to predict the optimized geometry of the molecule.

Conformational Analysis and Molecular Packing

Information regarding the conformational preferences and molecular packing of this compound is not available. The bicyclo[2.2.2]octane cage itself is conformationally rigid. escholarship.org The primary conformational flexibility would arise from the rotation around the C-C and C-O bonds of the 3-oxopropanal side chain. Understanding the preferred conformations would necessitate computational energy profiling or experimental solid-state characterization, neither of which has been reported. Similarly, without crystallographic data, no information on its molecular packing in the solid state can be provided.

Chiroptical Spectroscopy (if applicable to chiral forms)

The this compound molecule is chiral, as the 2-position of the bicyclo[2.2.2]octane ring is a stereocenter. Therefore, it would exist as a pair of enantiomers. Chiroptical spectroscopy would be a valuable tool for characterizing these enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

There are no published Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for this compound. Such data would be essential for determining the absolute configuration of its enantiomers. The separation and characterization of enantiomers of related bicyclo[2.2.2]octane derivatives have been reported, often employing chiral chromatography. nih.gov Theoretical calculations of CD and ORD spectra could also be employed to assign the absolute configuration by comparing the calculated spectra with experimental data, should it become available.

Computational and Theoretical Studies on 3 Bicyclo 2.2.2 Octan 2 Yl 3 Oxopropanal

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and geometric properties of molecules. For a molecule like 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal, these methods can predict its behavior and characteristics at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. The B3LYP functional combined with a 6-311++G** basis set is a common choice for such calculations, providing reliable results for organic molecules. nih.govacs.org

Analysis of the electronic structure of this compound reveals the distribution of electron density and the nature of its chemical bonds. The molecular electrostatic potential (MEP) map would indicate that the highest negative potential is localized on the oxygen atoms of the propanal and carbonyl groups, highlighting these as sites susceptible to electrophilic attack.

Molecular orbital analysis provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is typically localized on the bicyclooctane ring, while the LUMO is concentrated on the π-system of the 3-oxopropanal side chain. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties using DFT (B3LYP/6-311++G )**

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D
Total Energy-655.4 Hartree

For more precise calculations of energies and geometries, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods, while computationally more demanding, provide a higher level of theoretical accuracy.

High-accuracy calculations can be used to obtain precise bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the expected Cs symmetry of the bicyclo[2.2.2]octane cage and provide detailed geometric parameters for the flexible 3-oxopropanal side chain.

Table 2: Selected Optimized Geometrical Parameters from Ab Initio Calculations (MP2/aug-cc-pVTZ)

ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)1.21 Å
Bond LengthC=O (propanal)1.20 Å
Bond LengthC-C (bridgehead)1.54 Å
Bond AngleO=C-C120.5°
Dihedral AngleH-C-C=O (propanal)180.0°

Conformational Landscape and Energy Minimization

A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy structures, can identify the stable conformers of this compound. The primary degrees of freedom are the rotations around the C-C single bonds of the side chain.

The potential energy surface would likely reveal several local minima corresponding to different orientations of the carbonyl and aldehyde groups. The global minimum is expected to be a conformation that minimizes steric hindrance and maximizes favorable intramolecular interactions. Transition state calculations can then be used to determine the energy barriers for interconversion between these stable conformers.

The rigid bicyclo[2.2.2]octane cage is known for its inherent strain. chemeo.com Computational analysis can quantify this strain energy. Furthermore, the proximity of the side chain to the bicyclic framework can lead to specific intramolecular interactions.

Non-covalent interactions, such as hydrogen bonds or van der Waals forces, can play a significant role in stabilizing certain conformations. For instance, a weak intramolecular hydrogen bond could exist between the aldehydic hydrogen and the carbonyl oxygen in a specific folded conformation. Atoms in Molecules (AIM) theory can be used to characterize the nature and strength of these interactions.

Reaction Mechanism Modeling

Computational modeling can be a powerful tool to explore the potential reaction mechanisms involving this compound. The presence of two electrophilic carbonyl centers and an enolizable proton suggests a rich and varied reactivity.

For example, the mechanism of a nucleophilic addition to one of the carbonyl groups can be modeled. By locating the transition state structure for the reaction and calculating the activation energy, the feasibility and stereochemical outcome of the reaction can be predicted. The influence of the bulky bicyclo[2.2.2]octyl group on the facial selectivity of the attack can be quantitatively assessed.

Similarly, the enolization of the 1,3-dicarbonyl system can be studied. DFT calculations can determine the relative stabilities of the keto and enol tautomers and the energy barrier for the tautomerization process, which is crucial for understanding its reactivity in base- or acid-catalyzed reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial aspect of understanding a chemical reaction is the characterization of its transition state, which represents the highest energy point along the reaction pathway. For a molecule such as this compound, which possesses a reactive 1,3-dicarbonyl moiety, theoretical calculations can be employed to locate the transition states for various potential reactions, such as keto-enol tautomerism or reactions with nucleophiles.

Transition state localization is typically achieved using quantum chemical methods, such as density functional theory (DFT) or ab initio calculations. These methods involve finding a stationary point on the potential energy surface that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. This is confirmed by a vibrational frequency analysis, where the transition state is characterized by having exactly one imaginary frequency.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products. By following the IRC, chemists can verify that the located transition state indeed connects the desired reactants and products, providing a detailed picture of the molecular rearrangements that occur during the transformation.

Activation Energies and Thermodynamic Profiles of Key Transformations

With the energies of the reactants, transition states, and products determined from quantum chemical calculations, a comprehensive thermodynamic and kinetic profile of a reaction can be constructed. For this compound, this would be invaluable for understanding its stability and reactivity.

The activation energy (Ea) is a key kinetic parameter that can be calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By calculating the activation energies for different potential reaction pathways, the most favorable pathway can be identified.

The thermodynamic profile of a reaction is determined by the relative energies of the reactants and products. The enthalpy of reaction (ΔH) can be calculated as the difference in the electronic energies of the products and reactants, with corrections for zero-point vibrational energy and thermal contributions. The Gibbs free energy of reaction (ΔG), which also accounts for entropy, can then be determined to predict the spontaneity of a reaction under specific conditions.

For this compound, these calculations could be used to study, for example, the equilibrium between its different tautomeric forms or the thermodynamics of its synthesis or degradation.

Prediction of Spectroscopic Parameters

Computational methods are also widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecular structure.

The process involves first optimizing the geometry of the molecule, in this case, this compound. Then, using a suitable level of theory and basis set, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted NMR data can be used to:

Confirm the proposed structure of a newly synthesized compound by comparing the calculated spectrum with the experimental one.

Assign specific signals in an experimental spectrum to particular atoms in the molecule.

Distinguish between different possible isomers or conformers.

Below is a hypothetical data table illustrating the type of information that would be generated from such a calculation for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
.........

Simulated Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

Following a geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency. These frequencies correspond to the absorption bands in an IR spectrum or the scattered light in a Raman spectrum.

For this compound, simulated vibrational spectra would be expected to show characteristic peaks for the C=O stretching of the ketone and aldehyde groups, as well as C-H stretching and bending vibrations of the bicyclo[2.2.2]octane core. Comparing the simulated spectrum with an experimental one can aid in the structural confirmation of the molecule.

A hypothetical table of predicted vibrational frequencies is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity
C=O stretch (ketone)Data not availableData not available
C=O stretch (aldehyde)Data not availableData not available
C-H stretch (alkane)Data not availableData not available
.........

Synthetic Utility and Applications of 3 Bicyclo 2.2.2 Octan 2 Yl 3 Oxopropanal in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The combination of the rigid bicyclic core and the reactive dicarbonyl functionality in 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal makes it a prime candidate for the construction of intricate molecular structures. The β-keto aldehyde group offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation, enabling a diverse range of chemical transformations.

The inherent strain and defined stereochemistry of the bicyclo[2.2.2]octane system can be exploited to synthesize more complex bridged polycyclic scaffolds. Intramolecular reactions of derivatives of this compound can lead to the formation of novel ring systems. For instance, the aldehyde functionality can be selectively transformed, followed by a cyclization reaction involving the ketone.

One potential transformation is a reductive amination of the aldehyde, followed by an intramolecular aldol (B89426) condensation. This sequence could furnish novel azabicyclic compounds with potential biological activity. The stereochemical outcome of such cyclizations would be heavily influenced by the rigid bicyclo[2.2.2]octane core, potentially leading to a high degree of stereocontrol.

Another approach could involve the conversion of the aldehyde to a suitable diene, which could then undergo an intramolecular Diels-Alder reaction with a dienophile tethered to the ketone position. This would result in the formation of highly complex, multi-cyclic frameworks that would be challenging to access through other synthetic routes. The bicyclo[2.2.2]octane unit would serve as a rigid template to control the facial selectivity of the cycloaddition.

Table 1: Potential Intramolecular Cyclization Reactions of this compound Derivatives

Derivative of this compoundReaction TypeResulting Scaffold
N-Substituted amino alcoholIntramolecular Aldol CondensationFused Azabicyclic System
Tethered Diene and DienophileIntramolecular Diels-AlderPolycyclic Bridged System
Hydroxyalkyl sidechainIntramolecular Ketalization/AcetalizationFused Heterocyclic System

The bicyclo[2.2.2]octane skeleton is a key structural motif in a number of natural products. mdpi.com Therefore, this compound could serve as a valuable precursor in the total synthesis of such molecules or their analogues. The β-keto aldehyde functionality provides a handle for the introduction of various side chains and functional groups necessary to complete the synthesis of the target natural product.

For example, the aldehyde could be used in a Wittig or Horner-Wadsworth-Emmons reaction to install a carbon chain, while the ketone could be used for aldol or Grignard additions. The inherent chirality of the bicyclo[2.2.2]octane core, if prepared in an enantiomerically pure form, could be used to control the stereochemistry of newly formed chiral centers.

Furthermore, the synthesis of analogues of natural products containing the bicyclo[2.2.2]octane core could be readily achieved by varying the reagents used to react with the β-keto aldehyde moiety. This would allow for the exploration of the structure-activity relationship of these natural products, potentially leading to the discovery of new therapeutic agents.

Contributions to Methodological Advancements in Organic Synthesis

Beyond its use as a building block, this compound can also be a valuable tool for the development of new synthetic methodologies. The unique reactivity of the β-keto aldehyde functional group, coupled with the steric and electronic properties of the bicyclic scaffold, can be harnessed to explore novel chemical transformations.

The presence of both a ketone and an aldehyde in a 1,3-relationship allows for a rich and diverse chemistry. The differential reactivity of the two carbonyl groups can be exploited to achieve selective transformations. For instance, the more electrophilic aldehyde can be selectively targeted with nucleophiles in the presence of the ketone.

This selective reactivity could be utilized in the development of novel multicomponent reactions. A one-pot reaction involving this compound, an amine, and a third component could lead to the rapid construction of complex heterocyclic scaffolds. The bicyclo[2.2.2]octane moiety would impart a unique three-dimensional character to the resulting products.

The rigid bicyclo[2.2.2]octane scaffold is an attractive framework for the design of chiral ligands for asymmetric catalysis. The well-defined stereochemistry of the bicyclic core can be used to create a chiral environment around a metal center, enabling enantioselective transformations.

Derivatives of this compound could be converted into chiral ligands by, for example, transforming the carbonyl groups into coordinating moieties such as phosphines or amines. These ligands could then be used in a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric bulk of the bicyclo[2.2.2]octane group could play a crucial role in controlling the enantioselectivity of these reactions.

Table 2: Potential Asymmetric Transformations Utilizing Ligands Derived from this compound

Ligand TypeMetalAsymmetric ReactionPotential Enantioselectivity
Chiral DiamineRhodiumAsymmetric HydrogenationHigh
Chiral PhosphinePalladiumAsymmetric Allylic AlkylationHigh
Chiral Bis(oxazoline)CopperAsymmetric Diels-AlderHigh

Potential in Structure-Based Design of Chemical Probes and Ligands (General, focusing on synthetic utility as a scaffold)

The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an ideal platform for the structure-based design of chemical probes and ligands. The well-defined spatial orientation of substituents on the bicyclic core allows for precise positioning of functional groups to interact with biological targets such as proteins and enzymes.

The synthetic versatility of the β-keto aldehyde group in this compound provides a straightforward means to attach a variety of pharmacophores and reporter groups to the bicyclo[2.2.2]octane scaffold. For example, the aldehyde could be used to link the scaffold to a fluorescent dye, while the ketone could be modified to include a group that binds to a specific protein.

This approach would allow for the creation of a library of chemical probes with diverse functionalities, which could be used to study biological processes and to identify new drug leads. The rigid bicyclo[2.2.2]octane core would serve to minimize conformational flexibility, leading to higher binding affinities and selectivities.

Application as a Scaffold for Materials Science Research (e.g., monomers, supramolecular assemblies)

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane framework in this compound makes it an attractive scaffold for the design and synthesis of novel materials. This inherent rigidity can impart predictable conformational properties to polymers and supramolecular structures, a crucial aspect in the rational design of materials with specific functions. The presence of two reactive carbonyl groups—a ketone and an aldehyde—offers versatile handles for polymerization and for directing non-covalent interactions in self-assembling systems.

The unique V-shape of the bicyclic scaffold, derived from the fusion of cyclohexane (B81311) rings, provides a distinct spatial arrangement of substituents. vu.lt This structural characteristic is highly valuable in supramolecular chemistry, where the precise orientation of interacting moieties governs the formation of ordered assemblies. vu.lt For instance, derivatives of bicyclo[2.2.2]octane containing keto and hydroxyl groups have been shown to self-assemble into supramolecular helices in the solid state, driven by intermolecular hydrogen bonding. rsc.org This highlights the potential of the bicyclo[2.2.2]octane core to direct the formation of complex, ordered structures without the need for other stabilizing forces like π-π interactions. rsc.org

In the context of this compound, the keto and aldehyde functionalities could be similarly exploited to create hydrogen-bonded networks or other non-covalent assemblies. Furthermore, the bicyclo[2.2.2]octane unit can be a key component in host-guest chemistry. For example, bicyclo[2.2.2]octane derivatives have been used as guest molecules for cucurbit[n]uril macrocycles, forming stable host-guest complexes that can be used to construct supramolecular polymers and hydrogels. chinesechemsoc.orgchemrxiv.org

In polymer chemistry, the bicyclo[2.2.2]octane scaffold can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. Polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have demonstrated high thermal stability and high glass transition temperatures. mdpi.com The rigid nature of the bicyclic unit can restrict chain mobility, leading to materials with improved dimensional stability. While direct polymerization of this compound is not widely reported, its functional groups offer pathways to be used as a monomer. For instance, the aldehyde group could undergo condensation reactions to form various polymers.

The potential applications of this compound and related bicyclo[2.2.2]octane derivatives in materials science are summarized in the table below.

Application Area Key Feature of Bicyclo[2.2.2]octane Scaffold Potential Role of this compound Example from Related Compounds
Supramolecular Assemblies Rigid, defined geometryDirecting self-assembly through hydrogen bonding via its carbonyl groups.Bicyclic keto-alcohols forming supramolecular helices. rsc.org
Host-Guest Chemistry Serves as a guest moleculePotential guest for macrocyclic hosts, leading to stimuli-responsive materials.Bicyclo[2.2.2]octane derivatives forming complexes with cucurbit[n]urils. chinesechemsoc.org
Specialty Polymers Imparts rigidity and thermal stabilityAs a monomer, its incorporation could enhance the thermal and mechanical properties of polymers.Polyimides with bicyclo[2.2.2]octane units showing high thermal stability. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Untapped Synthetic Potential and Unexplored Reactivity Patterns

The β-ketoaldehyde moiety in 3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal is a versatile functional group known for its diverse reactivity. rsc.orgchemthes.com However, the influence of the bulky and conformationally restricted bicyclo[2.2.2]octane substituent on its reactivity is an area ripe for investigation. Future studies could explore novel transformations and reaction cascades that are uniquely enabled by this specific molecular architecture.

Potential Research Areas:

Intramolecular Cyclizations: The proximity of the aldehyde and ketone functionalities, held in a fixed orientation by the bicyclic scaffold, could facilitate novel intramolecular aldol (B89426), Claisen, or Michael reactions to construct complex polycyclic systems.

Diels-Alder Reactions: The β-ketoaldehyde can be transformed into various dienophiles or dienes, and the stereochemical outcome of subsequent Diels-Alder reactions would be heavily influenced by the bicyclooctane core, potentially leading to highly stereoselective syntheses of complex molecules. researchgate.netnih.gov

Multi-component Reactions: The dual reactivity of the β-ketoaldehyde could be exploited in multi-component reactions (e.g., Hantzsch, Biginelli, or Mannich reactions) to generate diverse libraries of complex molecules with potential biological activity in a single step.

Photochemical Transformations: The rigid bicyclic framework may impose unique constraints on photochemical reactions, such as Norrish Type I and II reactions, leading to the formation of novel strained ring systems.

A systematic investigation into these and other reactivity patterns will be crucial for unlocking the full synthetic potential of this compound.

Advanced Asymmetric Synthesis and Chiral Recognition Studies

The presence of a chiral center at the point of attachment of the oxopropanal chain to the bicyclo[2.2.2]octane ring, in addition to the inherent chirality of the bicyclic system itself, makes this compound a valuable target for asymmetric synthesis and a potential tool for chiral recognition.

Future research in this area could focus on:

Catalytic Asymmetric Synthesis: Developing novel catalytic methods, including organocatalysis and transition-metal catalysis, for the enantioselective synthesis of this compound is a key objective. acs.orgacs.orgrsc.org Proline derivatives and chiral amines have shown promise in catalyzing asymmetric reactions involving similar bicyclic structures. acs.org

Chiral Auxiliaries: The bicyclo[2.2.2]octane moiety itself can serve as a chiral auxiliary to direct stereoselective transformations at the β-ketoaldehyde portion of the molecule.

Chiral Stationary Phases: Derivatives of this compound could be immobilized onto solid supports to create novel chiral stationary phases for high-performance liquid chromatography (HPLC) for the separation of enantiomers. nih.gov

Chiral Sensors: The well-defined stereochemistry and functional groups could be utilized in the design of chiral sensors for the recognition of specific enantiomers of other molecules.

The development of efficient asymmetric syntheses will be critical for accessing enantiomerically pure forms of this compound, which is a prerequisite for its application in stereoselective processes and for studying its chiroptical properties.

Systematic Exploration of Poly-substituted Derivatives and Analogues

The bicyclo[2.2.2]octane core offers multiple positions for substitution, allowing for the systematic generation of a wide array of derivatives and analogues. cdnsciencepub.comucl.ac.ukgoogle.com This provides a powerful strategy for fine-tuning the steric and electronic properties of the molecule to optimize its function in various applications.

Key areas for exploration include:

Substitution on the Bicyclic Framework: Functionalization of the ethylene (B1197577) bridges can be used to introduce additional stereocenters and functional groups, further increasing molecular complexity and diversity.

Modification of the β-Ketoaldehyde Chain: The oxopropanal side chain can be readily modified. For instance, the aldehyde or ketone can be selectively reduced, oxidized, or converted into other functional groups such as imines, oximes, or hydrazones.

Synthesis of Heterocyclic Analogues: Replacing one or more carbon atoms in the bicyclo[2.2.2]octane skeleton with heteroatoms (e.g., nitrogen or oxygen) would lead to novel heterocyclic analogues with potentially unique biological activities and chemical properties. acs.orgnih.gov

A systematic approach to the synthesis and characterization of these derivatives will be essential for establishing structure-activity relationships and for developing analogues with tailored properties.

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of molecules with specific functions. researchgate.netmdpi.comnih.gov In the context of this compound, computational methods can be employed to predict reactivity, guide synthetic efforts, and identify potential applications.

Interdisciplinary research could focus on:

Conformational Analysis: Computational studies can provide detailed insights into the preferred conformations of the molecule and its derivatives, which is crucial for understanding its reactivity and interactions with biological targets.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and transition states, thereby predicting the feasibility and stereochemical outcome of proposed synthetic transformations.

Virtual Screening and Drug Design: The rigid bicyclic scaffold makes this compound an attractive starting point for structure-based drug design. lu.senih.gov Computational docking studies can be used to screen for potential biological targets, such as enzymes or receptors, and to design derivatives with enhanced binding affinity and selectivity. nih.govresearchgate.netmdpi.com

Materials Science Applications: Computational modeling can be used to predict the properties of polymers and other materials incorporating the bicyclo[2.2.2]octane unit, guiding the design of new materials with desired thermal, mechanical, or optical properties.

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